Methyltetrazine-DBCO
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Overview
Description
Methyltetrazine-DBCO is a water-soluble heterobifunctional reagent used to convert azido-containing peptides or proteins into tetrazine-modified peptides or proteins through a copper-free click reaction12. It serves as a heterobifunctional azide-to-TCO cross-linker for covalently linking azido- and TCO-modified peptides or biopolymers1.
Synthesis Analysis
Methyltetrazine-DBCO is used in the synthesis of antibody-drug conjugates (ADCs)2. It is a click chemistry reagent that contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups2.
Molecular Structure Analysis
The molecular weight of Methyltetrazine-DBCO is 683.73, and its chemical composition is C34H33N7O7S13.
Chemical Reactions Analysis
Methyltetrazine-DBCO contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups2. It also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups2.
Physical And Chemical Properties Analysis
Methyltetrazine-DBCO has a molecular weight of 683.73 and a chemical composition of C34H33N7O7S13. It is soluble in water, DMSO, and DMF1.
Scientific Research Applications
Use in Quantum Dot Technology : Fokina et al. (2016) described the synthesis of heterotelechelic polysarcosine polymers used as ligands in preparing stable water-soluble quantum dots. These polymers were orthogonally functionalized with amine and dibenzocyclooctyl (DBCO) end groups, indicating the potential use of Methyltetrazine-DBCO in advanced materials and nanotechnology (Fokina et al., 2016).
In Drug Detection Technologies : The work by Ververi et al. (2022) on the detection of drugs of abuse in biological samples using Dried Blood Spot devices mentions the utilization of Methyltetrazine-DBCO in forensic and clinical toxicology (Ververi et al., 2022).
Cancer Targeting and Imaging : Wang et al. (2016) reported the development of DBCO-bearing unnatural sugars that label cancer cells with DBCO groups. This was used for the targeted delivery of azido-modified silica nanoconjugates in vitro and in vivo, highlighting the potential of Methyltetrazine-DBCO in cancer research and treatment (Wang et al., 2016).
In Cell Labeling and Tracking : Yoon et al. (2016) introduced a new method for cell labeling and tracking by combining metabolic glycoengineering and bioorthogonal copper-free Click chemistry using DBCO. This method, involving Methyltetrazine-DBCO, was used for tracking chondrocytes in vivo, demonstrating its utility in cellular biology (Yoon et al., 2016).
In Novel Drug Delivery Systems : The research by Alcaraz et al. (2017) on the use of cubosomes for targeted drug delivery and imaging shows the feasibility of using Methyltetrazine-DBCO in creating innovative pharmaceutical delivery mechanisms (Alcaraz et al., 2017).
In Environmental Science : Gish et al. (2011) conducted a study on herbicide runoff and volatilization losses, where Methyltetrazine-DBCO could potentially be applied in understanding and mitigating environmental contamination by agricultural chemicals (Gish et al., 2011).
Safety And Hazards
Methyltetrazine-DBCO is not classified as a hazard4. However, it should be handled only by those properly qualified in the handling of potentially hazardous chemicals4. It should be stored in closed vessels, refrigerated4.
Future Directions
Methyltetrazine-DBCO has been used in the synthesis of antibody-drug conjugates (ADCs) with dual payloads for combating breast tumor heterogeneity and drug resistance5. This suggests that Methyltetrazine-DBCO could have potential applications in the development of new treatments for refractory breast cancer and perhaps other cancers5.
properties
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYPWVPKWWTZRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N7O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-DBCO |
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